molecular formula C8H9N5O B3062926 9H-PURIN-2-AMINE,6-(2-PROPEN-1-YLOXY)- CAS No. 50663-54-2

9H-PURIN-2-AMINE,6-(2-PROPEN-1-YLOXY)-

Cat. No.: B3062926
CAS No.: 50663-54-2
M. Wt: 191.19 g/mol
InChI Key: HJMGFQNIHIHSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-PURIN-2-AMINE,6-(2-PROPEN-1-YLOXY)- typically involves the reaction of 2-amino-6-chloropurine with allyl alcohol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the substitution of the chlorine atom with the allyloxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

9H-PURIN-2-AMINE,6-(2-PROPEN-1-YLOXY)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

9H-PURIN-2-AMINE,6-(2-PROPEN-1-YLOXY)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential role in biological processes and interactions with nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 9H-PURIN-2-AMINE,6-(2-PROPEN-1-YLOXY)- involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9H-PURIN-2-AMINE,6-(2-PROPEN-1-YLOXY)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allyloxy group allows for unique interactions and reactivity compared to other purine derivatives .

Properties

CAS No.

50663-54-2

Molecular Formula

C8H9N5O

Molecular Weight

191.19 g/mol

IUPAC Name

6-prop-2-enoxy-7H-purin-2-amine

InChI

InChI=1S/C8H9N5O/c1-2-3-14-7-5-6(11-4-10-5)12-8(9)13-7/h2,4H,1,3H2,(H3,9,10,11,12,13)

InChI Key

HJMGFQNIHIHSCQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=NC(=NC2=C1NC=N2)N

Origin of Product

United States

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